

An In-Depth Technical Guide to Coumarin 339: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Coumarin 339

CAS No.: 62669-73-2

Cat. No.: B1606196

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Abstract: This technical guide provides a comprehensive overview of **Coumarin 339** (CAS No. 62669-73-2), a heterocyclic fluorescent dye belonging to the pyranoquinolinone class. We will explore its core chemical structure, detail its physicochemical and spectroscopic properties, outline a representative synthetic pathway, and discuss its principal applications in scientific research. This document is intended for researchers, chemists, and drug development professionals who utilize fluorescent molecules as tools in their work.

Introduction to the Coumarin Scaffold

Coumarins are a prominent class of naturally occurring and synthetic benzopyrone compounds, first isolated in 1820.^[1] The fundamental coumarin structure consists of a benzene ring fused to an α -pyrone ring. In nature, these compounds serve various roles, including acting as chemical defenses in plants.^[1] For scientists, the rigid, planar structure of the coumarin scaffold, combined with its susceptibility to chemical modification, makes it an exceptionally versatile platform. Strategic substitution on the coumarin ring system can dramatically influence its photophysical properties, leading to a vast library of derivatives with tailored absorption and emission characteristics, high fluorescence quantum yields, and sensitivity to their microenvironment.^{[2][3]}

Coumarin 339 is a specialized synthetic derivative that incorporates a tetrahydroquinoline moiety fused to the pyrone ring. This structural modification creates a rigid, nitrogen-containing system that significantly influences its electronic and, consequently, its spectroscopic properties, making it a valuable fluorophore for various applications.

Core Chemical Identity of Coumarin 339

The unique structure of **Coumarin 339** dictates its function. It is systematically named 6,7,8,9-Tetrahydro-4-methyl-2H-pyrano[3,2-g]quinolin-2-one. Its key identifiers are summarized in the table below.

Table 1: Chemical Identifiers for **Coumarin 339**



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| Synonyms | 2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-methyl- | [Source for Synonyms] |

Caption: Chemical Structure of **Coumarin 339**.

Physicochemical and Spectroscopic Properties

Physicochemical Properties

The physical properties of **Coumarin 339** are characteristic of a stable, solid organic compound. Its high melting and boiling points are indicative of its rigid, planar structure. While specific solubility data for **Coumarin 339** is not widely published, related coumarin structures

often exhibit good solubility in polar organic solvents like DMSO and ethanol, with limited solubility in water. [Source for solubility info]

Table 2: Physicochemical Data for **Coumarin 339**



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| Density | 1.209 g/cm³ |

Data sourced from supplier technical sheets.

Spectroscopic Profile

The utility of **Coumarin 339** as a fluorophore is defined by its interaction with light. The fused tetrahydroquinoline ring acts as an electron-donating group, which is crucial for establishing the intramolecular charge transfer (ICT) character that gives rise to its strong fluorescence.[2]

Table 3: Spectroscopic Properties of **Coumarin 339**



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| Fluorescence Quantum Yield (Φ_F) | High (Solvent/Matrix Dependent) | Efficiency of converting absorbed photons into emitted photons. Values for similar coumarins can approach 1.0 in polymer matrices.[2] |

Data for λ_{abs} and λ_{em} sourced from Kodak laser dye catalog.[4]

The significant Stokes shift is a highly desirable characteristic for a fluorescent probe, as it allows for the clear separation of the emission signal from the excitation light, leading to a better signal-to-noise ratio in imaging and detection experiments.

Synthesis and Mechanistic Insights

The Pechmann Condensation: A Cornerstone of Coumarin Synthesis

The most common and efficient method for synthesizing 4-substituted coumarins is the Pechmann condensation.[5] This reaction involves the acid-catalyzed condensation of a phenol with a β -ketoester.

Mechanism Causality:

- **Transesterification:** The Lewis or Brønsted acid catalyst activates the β -ketoester, making it susceptible to nucleophilic attack by the hydroxyl group of the phenol.[6][7]
- **Intramolecular Cyclization (Hydroalkoxylation):** The resulting intermediate undergoes an intramolecular cyclization, where the activated aromatic ring attacks the ketone carbonyl.

- Dehydration: A final dehydration step, driven by the formation of a stable, conjugated aromatic system, yields the final coumarin product.



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Caption: Generalized workflow for the Pechmann Condensation.

Representative Synthesis of Coumarin 339

Coumarin 339 can be synthesized via a Pechmann condensation between 8-hydroxy-1,2,3,4-tetrahydroquinoline and ethyl acetoacetate, typically using a strong acid catalyst like sulfuric acid or a solid acid catalyst for a more environmentally friendly approach.[8]

Experimental Protocol (Example)

Objective: To synthesize **Coumarin 339** via Pechmann condensation.

Materials:

- 8-hydroxy-1,2,3,4-tetrahydroquinoline (1.0 eq)
- Ethyl acetoacetate (1.1 eq)
- Concentrated Sulfuric Acid (catalyst) or a solid acid catalyst (e.g., Amberlyst-15)
- Ethanol (solvent, optional)

- Ice-cold water
- Sodium bicarbonate solution (for neutralization)
- Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

- **Setup:** Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
- **Reactant Charging:** To the flask, add 8-hydroxy-1,2,3,4-tetrahydroquinoline and ethyl acetoacetate.
- **Catalyst Addition:** Slowly and carefully add the acid catalyst to the stirring mixture. The reaction is often exothermic.
- **Reaction:** Heat the mixture to a temperature of 80-100°C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).^[5]
- **Work-up:** After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice-cold water with vigorous stirring. A solid precipitate of crude **Coumarin 339** should form.
- **Isolation:** Collect the crude product by vacuum filtration and wash the solid with cold water until the filtrate is neutral. A wash with a dilute sodium bicarbonate solution may be used to remove any residual acid.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
- **Characterization:** Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.^[5]

Key Applications in Research and Development

The unique photophysical properties and rigid structure of **Coumarin 339** make it a valuable tool in several scientific domains.

- **Laser Dyes:** Coumarins are among the most important classes of laser dyes, particularly for generating tunable laser emission in the blue-green region of the spectrum.[3] **Coumarin 339**, with its emission maximum at 460 nm, is well-suited for use in dye lasers pumped by nitrogen or Nd:YAG lasers.[4] Its high quantum efficiency and photostability are critical for achieving efficient and stable laser operation.
- **Fluorescent Probes and Labels:** The strong fluorescence of **Coumarin 339** makes it an excellent candidate for use as a fluorescent label in biological imaging.[9] While the parent molecule may not have inherent biological targeting capabilities, it can be chemically modified with reactive groups to be conjugated to proteins, antibodies, or other biomolecules. Its blue-green emission is useful for multicolor imaging experiments, providing contrast against other common fluorophores.[9]
- **Scaffold for Drug Discovery:** The pyrano[3,2-g]quinoline core of **Coumarin 339** is a heterocyclic scaffold of interest in medicinal chemistry.[8] Derivatives of this and related structures have been investigated for a range of biological activities, including inhibitory activities against enzymes like acetylcholinesterase.[10] **Coumarin 339** can serve as a starting material or a structural template for the synthesis of novel therapeutic agents.

Handling and Storage

Safe Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Protect from moisture and direct sunlight to prevent degradation.

Conclusion and Future Outlook

Coumarin 339 is a robust and highly fluorescent molecule with a well-defined chemical structure and valuable photophysical properties. Its straightforward synthesis via the Pechmann condensation and its strong emission in the blue-green spectral region have solidified its use as a reliable laser dye. The future of **Coumarin 339** likely lies in its functionalization. By introducing specific reactive or targeting moieties to its core structure, new generations of fluorescent probes for advanced bioimaging, sensitive molecular sensors, and

novel scaffolds for drug development can be realized, further expanding the utility of this versatile fluorophore.

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